molecular formula C13H11N3 B182973 3-(1H-benzimidazol-2-yl)aniline CAS No. 7596-74-9

3-(1H-benzimidazol-2-yl)aniline

Cat. No. B182973
CAS RN: 7596-74-9
M. Wt: 209.25 g/mol
InChI Key: JHTBOVFZNCAYFZ-UHFFFAOYSA-N
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Description

3-(1H-benzimidazol-2-yl)aniline is an organic compound that belongs to the class of benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring . It has been used as an n-type dopant for C 60 fullerene, which is an n-type semiconductor in organic and printed electronics .


Molecular Structure Analysis

The InChI code for 3-(1H-benzimidazol-2-yl)aniline is 1S/C13H11N3/c14-10-5-3-4-9 (8-10)13-15-11-6-1-2-7-12 (11)16-13/h1-8H,14H2, (H,15,16) . This indicates that the compound contains 13 carbon atoms, 11 hydrogen atoms, and 3 nitrogen atoms .


Physical And Chemical Properties Analysis

3-(1H-benzimidazol-2-yl)aniline is a solid at room temperature . It has a molecular weight of 209.25 .

Scientific Research Applications

  • Chemosensors for Aluminum Ion Detection in Cells : A study developed efficient chemosensors using derivatives of 3-(1H-benzimidazol-2-yl)aniline for detecting Al³⁺ ions in living cells, which could have applications in biological and environmental monitoring (Shree, Sivaraman, Siva, & Chellappa, 2019).

  • Copper(II) Complexes for DNA Binding and Anticancer Activity : A series of new benzimidazole-based copper(II) complexes were synthesized and evaluated for their ability to bind to DNA and their cytotoxic effects against cancer cell lines (Paul et al., 2015).

  • Crystal Structure in Cadmium(II) Complexes : The crystal structure of a 3-(1H-benzimidazol-2-yl)aniline CdII complex was investigated, revealing a distorted octahedral geometry. This could have implications for materials science and coordination chemistry (Kim & Kang, 2019).

  • DNA-Binding and Antioxidant Activities of Silver(I) Complexes : Compounds containing 3-(1H-benzimidazol-2-yl)aniline derivatives were synthesized and their DNA-binding properties and antioxidant activities were studied, suggesting potential applications in biochemistry and pharmacology (Wu et al., 2014).

  • Polymerization Reactions : The reactivity of 3-(1H-benzimidazol-2-yl)aniline derivatives in forming ZnII and CuII carboxylate complexes was studied. These complexes catalyze ring-opening polymerization of ϵ-caprolactone, indicating their potential use in polymer science (Attandoh, Ojwach, & Munro, 2014).

  • Self-Aggregation of Benzimidazole and Triazole Adducts : A study on the self-aggregation behavior of a compound containing benzimidazole and triazole revealed interesting properties that could be useful in materials science and pharmacology (Sahay & Ghalsasi, 2019).

  • Glycogen Phosphorylase Inhibitors : Benzimidazol-2-yl-aniline derivatives were synthesized and evaluated as glycogen phosphorylase inhibitors, indicating potential applications in treating metabolic disorders (Galal et al., 2016).

  • Anticancer Agents : Novel compounds linking triazole and benzimidazole pharmacophores were synthesized and showed significant anti-proliferative activity against renal cancer cell lines (Sahay & Ghalsasi, 2017).

Safety And Hazards

The safety data sheet for 3-(1H-benzimidazol-2-yl)aniline recommends avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and all sources of ignition should be removed .

Relevant Papers There are several relevant papers on the topic of 3-(1H-benzimidazol-2-yl)aniline . These papers discuss various aspects of the compound, including its synthesis, biological evaluation, and antioxidant activity .

properties

IUPAC Name

3-(1H-benzimidazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTBOVFZNCAYFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80324993
Record name 3-(1H-benzimidazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-benzimidazol-2-yl)aniline

CAS RN

7596-74-9
Record name 7596-74-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408147
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(1H-benzimidazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-1,3-benzodiazol-2-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MT Khan, MT Razi, SU Jan, M Mukhtiar, R Gul… - Pak. J. Pharm …, 2018 - researchgate.net
Hypertension is one of cardiovascular disease that is not sufficiently prevented and controlled at both hospital and community levels. Hypertension resulted in significant morbidity and …
Number of citations: 19 www.researchgate.net
K Muhammad, R Muhammad, J Syed, M Muhammad… - 2018 - pesquisa.bvsalud.org
Hypertension is one of cardiovascular disease that is not sufficiently prevented and controlled at both hospital and community levels. Hypertension resulted in significant morbidity and …
Number of citations: 0 pesquisa.bvsalud.org
L Keurulainen, O Salin, A Siiskonen… - Journal of medicinal …, 2010 - ACS Publications
Chlamydia pneumoniae is an intracellular bacterium that responds poorly to antibiotic treatment. Insufficient antibiotic usage leads to chronic infection, which is linked to disease …
Number of citations: 66 pubs.acs.org
E Naik - 2016 - search.proquest.com
Plants often experience varying soil nitrogen levels during their life cycle, and adjust growth and development to accommodate these changes. In the present study, a chemical genetics …
Number of citations: 1 search.proquest.com

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